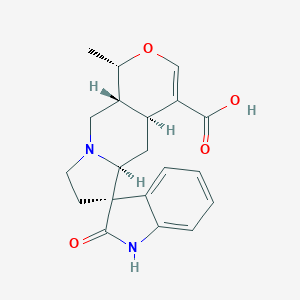

2-氨基-N,N,3-三甲基丁酰胺

描述

The compound "2-amino-N,N,3-trimethylbutanamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar amide compounds. For instance, the synthesis of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide involves the reaction of an acid with an amine, which is a common method for synthesizing amides .

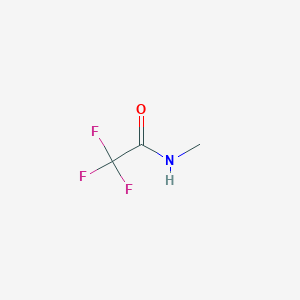

Synthesis Analysis

The synthesis of amide compounds typically involves the reaction of a carboxylic acid with an amine. In paper , 2-(4-chlorophenyl)-3-methylbutyric acid reacts with pyridin-2-methylanamine to form an amide with antifungal properties. Similarly, paper describes the synthesis of an amide by reacting 4,4,4-trifluorobutanoic acid with 2-amino-4-chlorobenzonitrile. These methods could potentially be adapted for the synthesis of "2-amino-N,N,3-trimethylbutanamide" by choosing appropriate starting materials and reaction conditions.

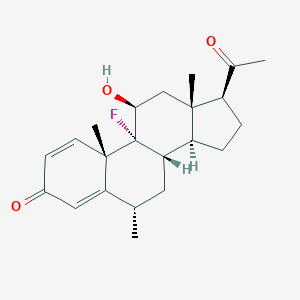

Molecular Structure Analysis

The molecular structure of amides can be determined using techniques such as X-ray diffraction, as demonstrated in paper , where the crystal structure of the synthesized amide was analyzed. This technique provides detailed information about the arrangement of atoms within a crystal and can be used to deduce the molecular geometry of the compound.

Chemical Reactions Analysis

Amides can undergo various chemical reactions, including polymerization. Paper discusses the use of N-trimethylsilyl (N-TMS) amine to mediate the controlled ring-opening polymerization of amino acid N-carboxyanhydrides, leading to polypeptides with controlled functional groups. This suggests that "2-amino-N,N,3-trimethylbutanamide" could potentially be used in polymerization reactions to create polymers with specific end groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of amides can be characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), liquid chromatography-mass spectrometry (LC-MS), and elemental analysis (CHN). Paper describes the characterization of an amide compound using these methods. These techniques could be applied to "2-amino-N,N,3-trimethylbutanamide" to determine its physical and chemical properties, such as solubility, melting point, and reactivity.

科学研究应用

抗惊厥和疼痛缓解特性

已经研究了2-氨基-N,N,3-三甲基丁酰胺衍生物在动物模型中的显著抗惊厥特性和神经病理性疼痛缓解活性。研究表明,这些衍生物中4'-N'-苄酰胺取代基的电子性质显著影响其抗惊厥活性。例如,电子吸引基团保留了活性,而电子供给基团导致活性丧失。还发现某些取代基可以改善抗惊厥活性,特别强调了在C(2)-碳上的烃基团的重要性。这些发现表明,这些化合物可能代表一类新型抗惊厥药物,具有在治疗癫痫或神经病理性疼痛等疾病中的潜在应用(King et al., 2011) (King et al., 2011)。

晶体结构和生物活性筛选

还进行了关于含有与2-氨基-N,N,3-三甲基丁酰胺相关的缬氨酰基团的N-(α-溴酰基)-α-氨基酯的研究。这项研究包括合成新化合物及其晶体结构的确定。对这些化合物的生物活性,如细胞毒性、抗炎和抗菌活性进行了调查,为它们的潜在治疗应用或纳入前药提供了见解(Yancheva et al., 2015)。

放射配体用于医学成像的开发

化合物2-氨基-N,N,3-三甲基丁酰胺已被用作开发新型PET(正电子发射断层扫描)放射配体的骨架,旨在成像内皮素A受体。这种放射配体在无创医学成像技术中至关重要,有助于各种疾病的诊断和治疗监测(Mathews et al., 2008)。

催化剂开发

研究还涉及使用2-氨基-N,N,3-三甲基丁酰胺衍生物开发催化剂。这些研究有助于理解这些化合物在催化中的化学性质和潜在的工业应用,可能有助于化学合成过程或环境修复工作(Deeken et al., 2006)。

安全和危害

The safety information for 2-amino-N,N,3-trimethylbutanamide hydrochloride indicates that it is an irritant . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .

属性

IUPAC Name |

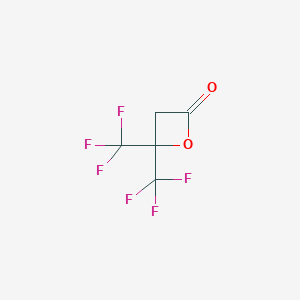

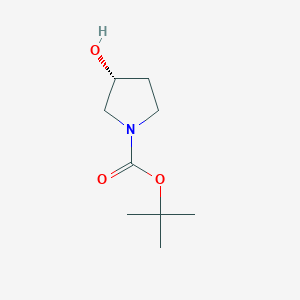

2-amino-N,N,3-trimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-5(2)6(8)7(10)9(3)4/h5-6H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEFIWWKXMYCQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N,N,3-trimethylbutanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。